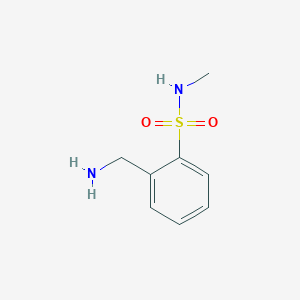

2-(氨甲基)-N-甲基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

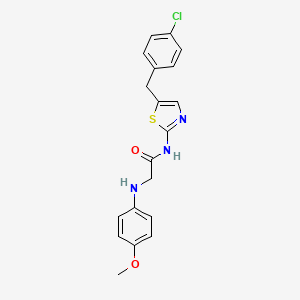

The compound “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” is an organic compound containing an aminomethyl group and a sulfonamide group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for “2-(aminomethyl)-N-methylbenzene-1-sulfonamide” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A study on the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot might provide some insights .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo oxidation and reduction reactions .科学研究应用

合成化学中的催化应用

磺酰胺,包括与 2-(氨甲基)-N-甲基苯-1-磺酰胺 相似的结构,用于催化反应。例如,基于双萘的氨基磺酰胺已应用于醛的直接不对称氨基氧化,展示出高催化性能和优异的对映选择性。该方法代表了使用非脯氨酸型催化剂进行对映选择性氨基氧化的重要示例 (Kano, Yamamoto, & Maruoka, 2008)。

在药物化学中的作用

磺酰胺基团在药物化学中至关重要,出现在许多已上市的药物中。具体而言,磺酰胺类抗菌剂(4-氨基苯磺酰胺的衍生物)充当四氢蝶酸合成酶的抑制剂,展示了这些化合物中 4-氨基基团的重要作用。此类化合物说明了磺酰胺在药物设计中的广泛用途和重要性,以及磺酰胺部分在药物化学中的重要性 (Kalgutkar, Jones, & Sawant, 2010)。

用于治疗应用的酶抑制

磺酰胺,包括与 2-(氨甲基)-N-甲基苯-1-磺酰胺 结构相关的磺酰胺,因其对碳酸酐酶 (CA) 的抑制作用而受到研究,尤其是与肿瘤相关的同工酶 IX。此类研究对于开发新的抗癌剂至关重要。由相应苯胺合成的卤代磺酰胺已显示出对 CA IX 的有效抑制作用,表明有可能设计出更有效和选择性的抑制剂,并将其用作抗肿瘤剂 (Ilies 等,2003)。

未来方向

作用机制

Target of Action

Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them a key point of attack for antibacterial agents .

Mode of Action

It’s worth noting that amines, which this compound is a derivative of, are known to interact with a wide range of chemically related substrates . This suggests that the compound could interact with its targets in a variety of ways, leading to different changes depending on the specific target and environmental conditions.

Biochemical Pathways

These include those involved in nutrient uptake, waste product excretion, and overall cell homeostasis .

Pharmacokinetics

Similar compounds have been found to be mainly excreted via the feces, with smaller particles being cleared more rapidly than larger ones . These properties can significantly impact the bioavailability of the compound, influencing its overall effectiveness.

Result of Action

If the compound does indeed target bacterial membranes as suggested, it could lead to the disruption of the bacterial cell structure, potentially causing cell death .

Action Environment

The action, efficacy, and stability of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

2-(aminomethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPBIIDRIWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-N-methylbenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)

![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2995213.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)